molecular formula C9H9FO3 B1333678 (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol CAS No. 306934-89-4

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Cat. No.: B1333678
CAS No.: 306934-89-4
M. Wt: 184.16 g/mol
InChI Key: YLADDVZIEBXWQU-UHFFFAOYSA-N
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Description

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of a fluorine atom, a benzodioxin ring, and a methanol group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .

Biology: In biological research, this compound is used to study the effects of fluorinated benzodioxin derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .

Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents .

Industry: In industrial applications, this compound can be used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various industrial processes .

Mechanism of Action

The mechanism of action of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and benzodioxin ring play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLADDVZIEBXWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CO)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381599
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-89-4
Record name 6-Fluoro-4H-1,3-benzodioxin-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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